molecular formula C7H11ClN2O B2598255 3-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one hydrochloride CAS No. 1803587-10-1

3-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one hydrochloride

Cat. No.: B2598255
CAS No.: 1803587-10-1
M. Wt: 174.63
InChI Key: RCPSUTQAGZLHQC-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one hydrochloride: is a chemical compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with an aminomethyl group and a methyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one hydrochloride typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2,5-hexanedione and ammonia.

    Introduction of Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde, a secondary amine, and the pyridine derivative react under acidic conditions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, pH levels, and using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carbonyl group in the pyridine ring to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex heterocyclic compounds.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

Medicine:

  • Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry:

  • Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also act as an enzyme inhibitor, blocking the activity of enzymes involved in critical biochemical pathways.

Comparison with Similar Compounds

    3-(Aminomethyl)pyridine: Lacks the methyl group on the pyridine ring.

    5-Methyl-1,2-dihydropyridin-2-one: Lacks the aminomethyl group.

Uniqueness:

  • The presence of both the aminomethyl and methyl groups in 3-(Aminomethyl)-5-methyl-1,2-dihydropyridin-2-one hydrochloride provides unique chemical reactivity and biological activity compared to its analogs. This dual substitution pattern enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

3-(aminomethyl)-5-methyl-1H-pyridin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c1-5-2-6(3-8)7(10)9-4-5;/h2,4H,3,8H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPSUTQAGZLHQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=O)C(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803587-10-1
Record name 3-(aminomethyl)-5-methyl-1,2-dihydropyridin-2-one hydrochloride
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